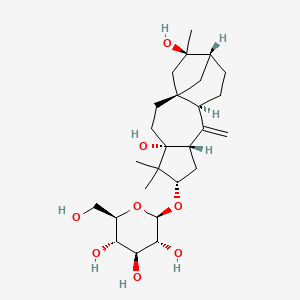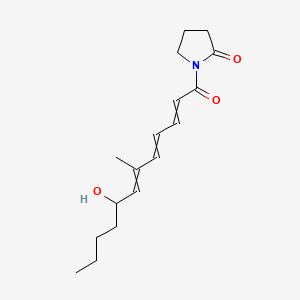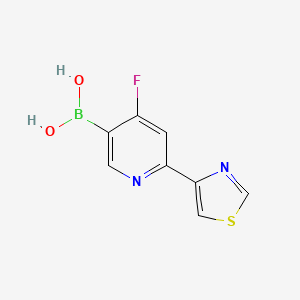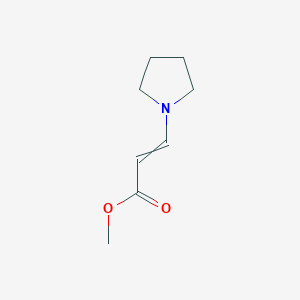
Pierisformoside B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pierisformoside B is a grayanoid diterpenoid compound isolated from the flowers of Pieris formosa, a plant belonging to the Ericaceae family . Grayanoids are known for their complex structures and diverse biological activities, including toxicity, analgesic, sedative, insecticidal, and antifeedant properties .
准备方法
The preparation of Pierisformoside B involves extraction from the natural source, Pieris formosa. The compound is isolated using extensive 1D and 2D NMR spectroscopic data analyses
化学反应分析
Pierisformoside B, like other grayanoids, undergoes various chemical reactions. These include:
Oxidation: Common reagents for oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Pierisformoside B has several scientific research applications:
Chemistry: It is used in the study of grayanoid diterpenoids’ structures and reactivity.
Medicine: Research into its potential analgesic and sedative effects is ongoing.
Industry: Its insecticidal properties are utilized in developing natural insecticides.
作用机制
The mechanism of action of Pierisformoside B involves modulating sodium channels in cell membranes. By binding to these channels, it increases the permeability of sodium ions and inhibits the inactivation of sodium channels. This leads to various physiological effects, including toxicity .
相似化合物的比较
Pierisformoside B is unique among grayanoids due to the absence of a hydroxyl group at C-6, which is unusual in natural grayanoids . Similar compounds include:
Grayanotoxin I: Known for its high toxicity and similar sodium channel modulating activity.
Pierisformosin A: Another grayanoid isolated from Pieris formosa with different structural features.
属性
分子式 |
C26H42O8 |
|---|---|
分子量 |
482.6 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[[(1S,4R,6S,8S,10R,13R,14R)-4,14-dihydroxy-5,5,14-trimethyl-9-methylidene-6-tetracyclo[11.2.1.01,10.04,8]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H42O8/c1-13-15-6-5-14-10-25(15,12-24(14,4)31)7-8-26(32)16(13)9-18(23(26,2)3)34-22-21(30)20(29)19(28)17(11-27)33-22/h14-22,27-32H,1,5-12H2,2-4H3/t14-,15+,16+,17-,18+,19-,20+,21-,22+,24-,25+,26-/m1/s1 |
InChI 键 |
KIKGYOSHZWMRMA-NABQZYENSA-N |
手性 SMILES |
C[C@]1(C[C@@]23CC[C@]4([C@@H](C[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=C)[C@@H]2CC[C@@H]1C3)O)O |
规范 SMILES |
CC1(C(CC2C1(CCC34CC(CCC3C2=C)C(C4)(C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14090788.png)


![Methyl 4-{2-[3-(dimethylamino)propyl]-6-methoxy-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090804.png)

![1-(3-Chlorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090820.png)
![L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI)](/img/structure/B14090843.png)
![2-ethoxy-4-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B14090846.png)
![5-(4-fluorobenzyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090849.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090856.png)

![1-(4-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090865.png)
![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090871.png)
